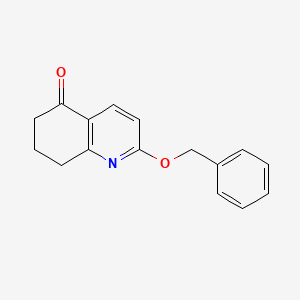
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one
Overview
Description
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure with a benzyloxy substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of o-alkenylanilines in the presence of a palladium catalyst and carbon monoxide. This reaction typically requires a substoichiometric amount of copper(II) acetate and air as the terminal oxidant . The reaction conditions are mild, and the yields are generally higher with electron-donating groups on the substrate.
Another method involves the visible light-mediated synthesis from quinoline N-oxides. This photocatalytic approach is reagent-free, highly atom-economical, and provides high yields with no undesirable by-products . The robustness of this methodology has been demonstrated with easy scaling up to the gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinolinone derivatives with different substituents, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
2-benzyloxy-7,8-dihydro-6H-quinolin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmacology: The compound is used in pharmacological studies to investigate its effects on various biological targets.
Mechanism of Action
The mechanism of action of 2-benzyloxy-7,8-dihydro-6H-quinolin-5-one involves its interaction with specific molecular targets
Biological Activity
2-Benzyloxy-7,8-dihydro-6H-quinolin-5-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has drawn attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Metabotropic Glutamate Receptor 5 (mGluR5) :
- This compound acts as a modulator of mGluR5, a G-protein coupled receptor involved in synaptic plasticity and neurotransmission. It has been implicated in the treatment of disorders such as Fragile X syndrome and Parkinsonism .
- Table 1 summarizes the interaction with mGluR5 and its implications for various diseases.
| Disease | Target Interaction | Phase |
|---|---|---|
| Fragile X syndrome | Modulator | Phase 2/3 |
| Parkinsonism | Modulator | Phase 2 |
| Autism spectrum disorder | Modulator | Phase 2 |
- Cytotoxic Activity :
- Studies have shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated inhibition of tubulin polymerization and induced apoptosis in cancer cells .
- The compound's structure allows it to interfere with cell cycle regulation, particularly arresting cells in the G2/M phase, leading to programmed cell death through caspase pathways.
Case Studies
Several studies have explored the biological activity of compounds related to or derived from this compound:
- Anticancer Activity :
- A study evaluated a series of quinoline derivatives for their anticancer properties, revealing that certain modifications led to enhanced cytotoxicity against various tumor cell lines (e.g., HeLa, A549) with subnanomolar GI50 values . The mechanism involved binding to the colchicine site on tubulin.
- Table 2 presents the GI50 values for selected derivatives.
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Compound 5f | A549 | <1 |
| Compound 12 | MCF-7 | <10 |
| Compound 19 | HeLa | <50 |
- Neurological Activity :
- Research indicates that compounds with similar structures can act as agonists at benzodiazepine receptors, potentially offering therapeutic effects for anxiety and other neurological disorders . The benzyloxy group in these compounds has been shown to enhance receptor binding affinity.
- The pharmacological profile suggests that these compounds could be developed further for clinical applications in treating anxiety-related disorders.
Properties
CAS No. |
143232-64-8 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-phenylmethoxy-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C16H15NO2/c18-15-8-4-7-14-13(15)9-10-16(17-14)19-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2 |
InChI Key |
VGMBEUFDLPGOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)OCC3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















